molecular formula C18H22O2 B1671321 Estrone CAS No. 53-16-7

Estrone

Cat. No. B1671321
CAS RN: 53-16-7
M. Wt: 270.4 g/mol
InChI Key: DNXHEGUUPJUMQT-CBZIJGRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estrone is a female sex hormone and is the weakest of the three types of estrogen . It supports female sexual development and function . Estrone is produced in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione . After menopause, estrone is the only type of estrogen that your body keeps making naturally .


Synthesis Analysis

Estrone is synthesized in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione . The synthesis occurs through the conversion of androstenedione, a precursor steroid hormone, into estrone by the enzyme aromatase .


Molecular Structure Analysis

Estrone is a steroid hormone with the chemical formula C18H22O2 . It consists of four cycloalkane rings, known as a steroid nucleus, and is oxygenated at the 3 and 17 positions . It’s a white, crystalline solid at room temperature and is poorly soluble in water but more soluble in organic solvents like ethanol .


Chemical Reactions Analysis

Estrone is an aromatized C18 steroid with a 3-hydroxyl group and a 17-ketone . It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione .


Physical And Chemical Properties Analysis

Estrone is a white, crystalline solid at room temperature . It has a density of 1.2±0.1 g/cm3, a boiling point of 445.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It is poorly soluble in water but more soluble in organic solvents like ethanol .

Scientific Research Applications

Endometrial Carcinoma Risk

  • Research has shown that the use of conjugated estrogens, which principally include sodium estrone sulfate, is associated with an increased risk of endometrial carcinoma. This risk appears to escalate with the duration of exposure to these estrogens (Ziel & Finkle, 1975).

Postmenopausal Endometrium Effects

  • Studies on postmenopausal women being treated with various preparations of estrogens and progestins have shown that all estrogens exert stimulatory effects on the postmenopausal endometrium. These effects are comparable to those observed in the premenopausal proliferative-phase specimens (Whitehead et al., 1981).

Mood and Sexual Behavior

  • Investigations into the effects of different doses of estrogen and progestin on mood and sexual behavior in postmenopausal women have revealed that higher doses of estrogen may induce supraphysiological levels of plasma estrone, with varying impacts on mood and sexual desire (Sherwin, 1991).

Cognitive and Neuroendocrine Response

  • A study evaluating the cognitive and neuroendocrine response to estrogen administration in postmenopausal women with Alzheimer’s disease indicated significant effects of estrogen treatment on attention and verbal memory. These findings suggest a potential role for estrogen in enhancing cognition for postmenopausal women with AD (Asthana et al., 1999).

Safety And Hazards

Estrone is suspected of causing cancer and may damage fertility or the unborn child . It may cause harm to breast-fed children . High estrone levels may increase the growth of breast cancer and uterine cancer .

Future Directions

Estrone, and estropipate are used to treat abnormalities related to gonadotropin hormone dysfunction, vasomotor symptoms, atrophic vaginitis, and vulvar atrophy associated with menopause, and for the prevention of osteoporosis due to estrogen deficiency . More research is needed to fully understand the role of estrone in health and disease .

properties

IUPAC Name

(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHEGUUPJUMQT-CBZIJGRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Record name estrone
Source Wikipedia
URL https://en.wikipedia.org/wiki/Estrone
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022367
Record name Estrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Solid white powder.
Record name Estrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000145
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/643
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

Slightly soluble in ethanol, ethyl ether, benzene; soluble in acetone, dioxane, One gram of estrone dissolves in 250 mL of 96% alcohol at 15 °C, in 50 mL of boiling alcohol; in 50 mL of acetone at 15 °C, in 110 mL chloroform at 15 °C, in 145 mL boiling benzene. Soluble in dioxane, pyridine, fixed alkali hydroxide solutions; slightly soluble in ether, vegetable oils., In double-distilled water, 12.42 mg/L, Solubility in water (25 °C): 0.003 g/100 mL, 0.03 mg/mL
Record name Estrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00655
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESTRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Estrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000145
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.236 g/cu cm at 25 °C
Record name ESTRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Estrogens enter the cells of responsive tissues (e.g. female organs, breasts, hypothalamus, pituitary) where they interact with estrogen receptors. Hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells and bind to estrogen response elements (ERE) of genes. Binding to ERE alters the transcription rate of affected genes. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) release from the anterior pituitary., Endogenous estrogens are largely responsible for the development and maintenance of the female reproductive system and secondary sexual characteristics. Although circulating estrogens exist in a dynamic equilibrium of metabolic interconversions, estradiol is the principal intracellular human estrogen and is substantially more potent than its metabolites, estrone and estriol at the receptor level. ... Estrogens act through binding to nuclear receptors in estrogen-responsive tissues. To date, two estrogen receptors have been identified. These vary in proportion from tissue to tissue. Circulating estrogens modulate the pituitary secretion of the gonadotropins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), through a negative feedback mechanism. Estrogens act to reduce the elevated levels of these hormones seen in postmenopausal women., Estrogens have an important role in the reproductive, skeletal, cardiovascular, and central nervous systems in women, and act principally by regulating gene expression. Biologic response is initiated when estrogen binds to a ligand-binding domain of the estrogen receptor resulting in a conformational change that leads to gene transcription through specific estrogen response elements (ERE) of target gene promoters; subsequent activation or repression of the target gene is mediated through 2 distinct transactivation domains (ie, AF-1 and AF-2) of the receptor. The estrogen receptor also mediates gene transcription using different response elements (ie, AP-1) and other signal pathways. Recent advances in the molecular pharmacology of estrogen and estrogen receptors have resulted in the development of selective estrogen receptor modulators (eg, clomiphene, raloxifene, tamoxifen, toremifene), agents that bind and activate the estrogen receptor but that exhibit tissue-specific effects distinct from estrogen. Tissue-specific estrogen-agonist or -antagonist activity of these drugs appears to be related to structural differences in their estrogen receptor complex (eg, specifically the surface topography of AF-2 for raloxifene) compared with the estrogen (estradiol)-estrogen receptor complex. A second estrogen receptor also has been identified, and existence of at least 2 estrogen receptors (ER-alpha, ER-beta) may contribute to the tissue-specific activity of selective modulators. While the role of the estrogen receptor in bone, cardiovascular tissue, and the CNS continues to be studied, emerging evidence indicates that the mechanism of action of estrogen receptors in these tissues differs from the manner in which estrogen receptors function in reproductive tissue. /Estrogen General Statement/, Intracellular cytosol-binding proteins for estrogens have been identified in estrogen-responsive tissues including the female genital organs, breasts, pituitary, and hypothalamus. The estrogen-binding protein complex (ie, cytosol-binding protein and estrogen) distributes into the cell nucleus where it stimulates DNA, RNA, and protein synthesis. The presence of these receptor proteins is responsible for the palliative response to estrogen therapy in women with metastatic carcinoma of the breast. /Estrogen General Statement/, Estrogens have generally favorable effects on blood cholesterol and phospholipid concentrations. Estrogens reduce LDL-cholesterol and increase HDL-cholesterol concentrations in a dose-related manner. The decrease in LDL-cholesterol concentrations associated with estrogen therapy appears to result from increased LDL catabolism, while the increase in triglyceride concentrations is caused by increased production of large, triglyceride-rich, very-low-density lipoproteins (VLDLs); changes in serum HDL-cholesterol concentrations appear to result principally from an increase in the cholesterol and apolipoprotein A-1 content of HDL2- and a slight increase in HDL3-cholesterol. /Estrogen General Statement/, For more Mechanism of Action (Complete) data for ESTRONE (7 total), please visit the HSDB record page.
Record name Estrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00655
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESTRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Estrone

Color/Form

Small, white crystals, or white to creamy white, crystalline powder, Monoclinic orthorhombic crystals (alpha-form), Crystals from acetone, Exists in three crystalline phases, one monoclinic, the other two orthorhombic

CAS RN

53-16-7, 19973-76-3
Record name Estrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estrone [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estrone, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019973763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00655
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Estrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.150
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DI9HA706A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ESTRONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9XKA379T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ESTRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Estrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000145
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/643
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

258-261 °C, 260.2 °C, Crystals from acetone; mp: 251-254 °C /dl-Estrone/, MP: 134-135 °C /Estrone propionate/, 258 - 260 °C, 489.2 °F
Record name Estrone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00655
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ESTRONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3324
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Estrone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000145
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ESTRONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/643
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estrone
Reactant of Route 2
Estrone
Reactant of Route 3
Estrone
Reactant of Route 4
Estrone
Reactant of Route 5
Estrone
Reactant of Route 6
Estrone

Citations

For This Compound
131,000
Citations
HJ Ruder, L Loriaux, MB Lipsett - The Journal of clinical …, 1972 - Am Soc Clin Investig
… estrone (E1) and estradiol (E2). Since it seemed probable that this compartment was estrone … , blood levels, and conversions of estrone sulfate. These studies have confirmed the finding …
Number of citations: 333 www.jci.org
NM Howarth, A Purohit, MJ Reed… - Journal of medicinal …, 1994 - ACS Publications
… unconjugated estrone,8 and estrone sulfatase activity, which is responsible for the conversion of estrone sulfate to estrone, … to estrone, in breast tissues. In breast tumors 10 times more …
Number of citations: 289 pubs.acs.org
DL Loriaux, HJ Ruder, DR Knab… - The Journal of Clinical …, 1972 - academic.oup.com
… estrone (El) (6), estradiol (E2) (7-9,34), estriol (E3) (10,11), and El, E2 and E3 (12) have recently appeared. Our finding that estrone … led us to study estrone sulfate and the classical …
Number of citations: 173 academic.oup.com
G Quinkert, H Stark - Angewandte Chemie International Edition …, 1983 - Wiley Online Library
… of estrone as example: the synthesis of estrone, in general, and the photochemical synthesis of estrone (see Section 3), in particular. Numerous variations on the theme of “estrone …
Number of citations: 111 onlinelibrary.wiley.com
DL HEMSELL, JM Grodin, PF Brenner… - The Journal of …, 1974 - academic.oup.com
The purpose of the present study was to ascertain the relationship between aging and the extent of conversion of plasma androstenedione to estrone. Studies were carried out in 23 …
Number of citations: 598 academic.oup.com
JR Pasqualini, G Chetrite, C Blacker… - The Journal of …, 1996 - academic.oup.com
This report concerns the evaluation of various estrogens, estrone (El), estradiol (E2), and estrone sulfate (E1S), as well as E1S-sulfatase and aromatase activities in pre- and …
Number of citations: 563 academic.oup.com
AE Schindler, A Ebert, E Friedrich - The Journal of Clinical …, 1972 - academic.oup.com
The conversion of Δ 4 to E 1 in vitro by human female fat tissue was investigated. In patients with endometrial carcinoma an average conversion of 0.1% was found. The values ranged …
Number of citations: 436 academic.oup.com
Y Zhang, JL Zhou, B Ning - Water research, 2007 - Elsevier
The TiO 2 -assisted photodegradation of two natural female hormones, estrone (E1) and 17β-estradiol (E2), was investigated in two UV-photo-reactors, followed by solid-phase …
Number of citations: 200 www.sciencedirect.com
X Remesar, JA Fernández‐López… - Medicinal research …, 2012 - Wiley Online Library
… of either OE or free estrone, there is a considerable accumulation of estrone label in several … form of free estrone but as “acyl-estrone”.38, 39 Overloading of animals with free estrone, …
Number of citations: 11 onlinelibrary.wiley.com
S Danishefsky, P Cain - Journal of the American Chemical Society, 1976 - ACS Publications
… actions constitutes an attractive route to phenolic steroids such as estrone and its derived 19-norandrogens. The viability of this route to steroids was demonstrated in the context of the …
Number of citations: 160 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.